L-valine-2,3,4,4,4,4',4',4'-d8, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester, monohydrochloride
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Overview
Description
L-Valacyclovir-d8 (hydrochloride) is a deuterium-labeled analog of L-Valacyclovir hydrochloride. It is a stable isotope-labeled compound used primarily in research and analytical applications. The compound is a prodrug of acyclovir, an antiviral agent effective against herpes simplex virus (HSV), varicella-zoster virus (VZV), and other herpes viruses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valacyclovir-d8 (hydrochloride) involves the esterification of acyclovir with L-valine-d8. The reaction typically requires the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent such as dimethylformamide (DMF) under inert conditions to prevent moisture interference .
Industrial Production Methods
Industrial production of L-Valacyclovir-d8 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure the high purity of the final product. The compound is then converted to its hydrochloride salt form to enhance its stability and solubility .
Chemical Reactions Analysis
Types of Reactions
L-Valacyclovir-d8 (hydrochloride) undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in L-Valacyclovir-d8 is hydrolyzed to release acyclovir and L-valine-d8.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Involves nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Acyclovir and L-valine-d8.
Oxidation: Oxidized derivatives of acyclovir.
Substitution: Substituted purine derivatives.
Scientific Research Applications
L-Valacyclovir-d8 (hydrochloride) is widely used in scientific research, including:
Pharmacokinetic Studies: Used as an internal standard in mass spectrometry to quantify valacyclovir levels in biological samples.
Metabolic Studies: Helps in understanding the metabolic pathways and the fate of valacyclovir in the body.
Antiviral Research: Used to study the efficacy and mechanism of action of antiviral drugs against herpes viruses.
Proteomics Research: Employed in the study of protein interactions and modifications.
Mechanism of Action
L-Valacyclovir-d8 (hydrochloride) is a prodrug that is rapidly converted to acyclovir in the body. Acyclovir is phosphorylated by viral thymidine kinase to acyclovir monophosphate, which is further converted to acyclovir triphosphate by cellular enzymes. Acyclovir triphosphate inhibits viral DNA polymerase, preventing viral DNA synthesis and replication .
Comparison with Similar Compounds
Similar Compounds
L-Valacyclovir hydrochloride: The non-deuterated form of L-Valacyclovir-d8.
Acyclovir: The active antiviral agent released from L-Valacyclovir.
Ganciclovir: Another antiviral agent used against herpes viruses.
Uniqueness
L-Valacyclovir-d8 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it particularly valuable in pharmacokinetic and metabolic research .
Properties
Molecular Formula |
C13H21ClN6O4 |
---|---|
Molecular Weight |
368.84 g/mol |
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoate;hydrochloride |
InChI |
InChI=1S/C13H20N6O4.ClH/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20);1H/t8-;/m0./s1/i1D3,2D3,7D,8D; |
InChI Key |
ZCDDBUOENGJMLV-HVFXBKHYSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N.Cl |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl |
Origin of Product |
United States |
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